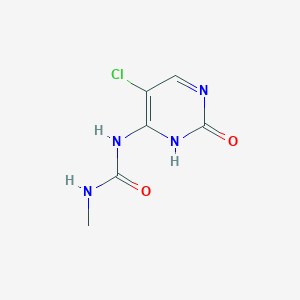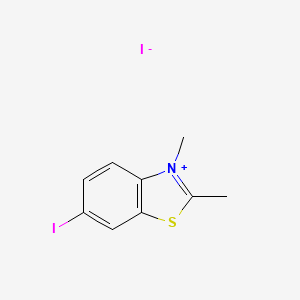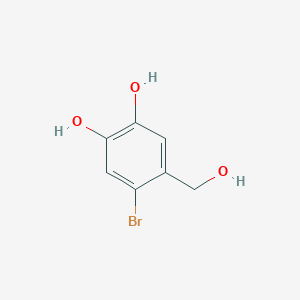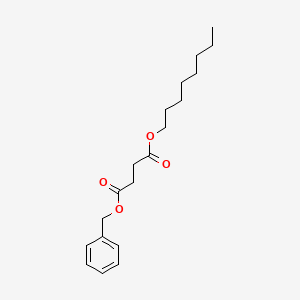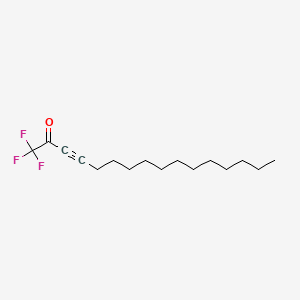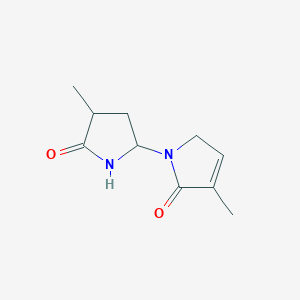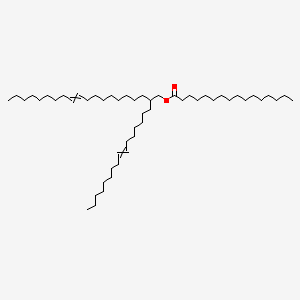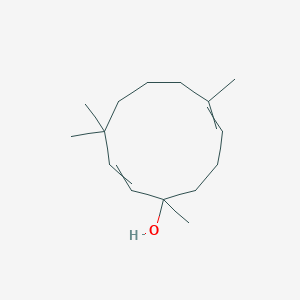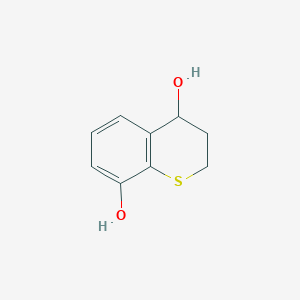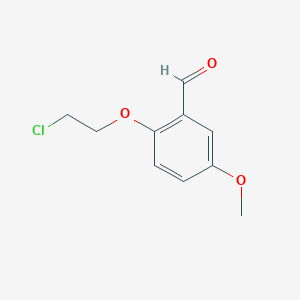
6-Oxooctadeca-7,9-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxooctadeca-7,9-dienedioic acid is a dicarboxylic acid with a unique structure characterized by the presence of two conjugated double bonds and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Oxooctadeca-7,9-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a palladium-catalyzed decarboxylative coupling reaction to form the desired product . The reaction conditions typically involve the use of palladium catalysts, such as XPhos-G2, and bases like cesium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck-decarboxylate coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxooctadeca-7,9-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The presence of double bonds and a keto group makes it susceptible to oxidation reactions.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxooctadeca-7,9-dienedioic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-oxooctadeca-7,9-dienedioic acid involves its interaction with specific molecular targets. For example, it has been shown to act as an acetyl-CoA carboxylase inhibitor, which plays a role in fatty acid metabolism . The compound binds to the enzyme and inhibits its activity, leading to reduced fatty acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another dicarboxylic acid with similar structural features and biological activities.
(5Z,9Z)-Tetradeca-5,9-dienedioic acid: A related compound used in the synthesis of hybrid molecules with anticancer properties.
Uniqueness
6-Oxooctadeca-7,9-dienedioic acid is unique due to its specific arrangement of double bonds and the presence of a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo directed Heck-decarboxylate coupling reactions makes it a valuable building block in organic synthesis .
Eigenschaften
CAS-Nummer |
114460-42-3 |
|---|---|
Molekularformel |
C18H28O5 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-oxooctadeca-7,9-dienedioic acid |
InChI |
InChI=1S/C18H28O5/c19-16(13-10-11-15-18(22)23)12-8-6-4-2-1-3-5-7-9-14-17(20)21/h4,6,8,12H,1-3,5,7,9-11,13-15H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
OQIQBYKMKFARLM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC=CC=CC(=O)CCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


